6-Methoxypyrazine-2-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxypyrazine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c1-10-5-3-8-2-4(9-5)6(7)11/h2-3H,1H3,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETPLKRGKLWGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10988103 | |
| Record name | 6-Methoxypyrazine-2-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10988103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68450-42-0 | |
| Record name | 6-Methoxypyrazine-2-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10988103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 6-Methoxypyrazine-2-carbothioamide, a combination of one-dimensional and two-dimensional NMR experiments allows for a complete and unambiguous assignment of its proton and carbon skeletons.
Proton (1H) NMR Spectroscopy for Proton Environment Characterization
Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyrazine (B50134) ring and the methoxy (B1213986) group. The chemical shifts (δ) of the pyrazine ring protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the electronic effects of the methoxy and carbothioamide substituents. The methoxy group protons would appear as a sharp singlet, typically in the upfield region of the spectrum. The integration of these signals would confirm the number of protons in each unique environment, and the coupling patterns (if any) between adjacent protons would reveal their connectivity.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrazine H-3 | 8.5 - 9.0 | d |
| Pyrazine H-5 | 8.0 - 8.5 | d |
| Methoxy (-OCH₃) | 3.9 - 4.2 | s |
Note: This is a generalized prediction. Actual chemical shifts can vary based on the solvent and experimental conditions.
Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Determination
Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrazine ring are characteristic of aromatic heterocyclic systems and are further influenced by the attached functional groups. The carbon of the methoxy group will appear at a typical upfield chemical shift, while the carbon of the carbothioamide group will be found further downfield due to the deshielding effect of the sulfur and nitrogen atoms.
Although experimental ¹³C NMR data for the specific target molecule is sparse in the provided results, predicted spectra for related compounds like 2-methoxypyrazine (B1294637) are available and provide a reference point. hmdb.cahmdb.ca
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 (C=S) | 190 - 200 |
| C-3 | 145 - 150 |
| C-5 | 135 - 140 |
| C-6 (C-O) | 160 - 165 |
Note: This is a generalized prediction. Actual chemical shifts can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis (e.g., COSY, HSQC, HMBC)
To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the two protons on the pyrazine ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). This would allow for the direct assignment of the protonated carbons in the pyrazine ring by correlating the proton signals with their corresponding carbon signals.
The combined analysis of these 2D NMR spectra provides a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present in the molecule.
For this compound, the IR and Raman spectra would exhibit characteristic vibrational bands. Key expected vibrations include:
N-H stretching: The thioamide group will show N-H stretching vibrations, typically in the region of 3400-3200 cm⁻¹.
C-H stretching: Aromatic C-H stretching from the pyrazine ring will appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group will be observed just below 3000 cm⁻¹.
C=N and C=C stretching: The pyrazine ring will have characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.
C=S stretching: The thioamide C=S stretch is a key functional group vibration, though its position can be variable, often appearing in the 1250-1020 cm⁻¹ range.
C-O stretching: The C-O stretch of the methoxy group will be visible, typically around 1250-1000 cm⁻¹.
While specific experimental IR or Raman data for this compound was not found, studies on related pyrazine derivatives demonstrate the utility of these techniques in identifying characteristic ring vibrations and substituent-related modes. nih.gov
Table 3: Expected Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Thioamide (-CSNH₂) | N-H stretch | 3400 - 3200 |
| Pyrazine Ring | C-H stretch | 3100 - 3000 |
| Methoxy (-OCH₃) | C-H stretch | 2980 - 2850 |
| Pyrazine Ring | C=N, C=C stretch | 1600 - 1400 |
| Thioamide (-CSNH₂) | C=S stretch | 1250 - 1020 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₆H₇N₃OS, the expected monoisotopic mass would be approximately 169.03 g/mol . matrix-fine-chemicals.com
In a mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Common fragmentation pathways for pyrazine derivatives often involve the loss of small neutral molecules or radicals from the substituents. For this compound, one might expect to see fragment ions corresponding to the loss of:
A methyl radical (•CH₃) from the methoxy group.
A formyl radical (•CHO) or carbon monoxide (CO) from the ring and methoxy group.
Hydrogen sulfide (B99878) (H₂S) or a thioformyl (B1219250) radical (•CHS) from the carbothioamide group.
Analysis of methoxypyrazines by mass spectrometry has been documented, providing insights into their characteristic fragmentation. mdpi.com
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Identity |
|---|---|---|
| [M]⁺ | ~169 | Molecular Ion |
| [M-CH₃]⁺ | ~154 | Loss of a methyl radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. Aromatic and conjugated systems, such as the pyrazine ring in this compound, typically exhibit characteristic UV-Vis absorption bands.
The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π → π* and n → π* transitions. The pyrazine ring itself, along with the conjugation extended by the carbothioamide and methoxy groups, will influence the wavelength of maximum absorption (λ_max). The presence of heteroatoms (nitrogen, oxygen, and sulfur) with non-bonding electrons (n electrons) will likely give rise to n → π* transitions, which are typically weaker and occur at longer wavelengths compared to the π → π* transitions. Studies on pyrazine derivatives have shown their characteristic UV-Vis absorption properties. researchgate.net
Table 5: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λ_max (nm) |
|---|---|
| π → π* | 250 - 300 |
Note: These are generalized predictions. The actual λ_max values can be influenced by the solvent polarity.
Solid-State Characterization Methods (e.g., Single Crystal X-ray Diffraction, Solid-State NMR)
The definitive three-dimensional arrangement of atoms and molecules within a crystalline solid can be elucidated through advanced solid-state characterization techniques. For a compound like this compound, methods such as single crystal X-ray diffraction and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming its molecular structure, understanding intermolecular interactions, and correlating its solid-state conformation with its physicochemical properties.
Single Crystal X-ray Diffraction
While specific crystallographic data for this compound is not publicly available, analysis of closely related pyrazine derivatives provides significant insight into the expected structural features. For instance, X-ray diffraction studies on pyrazine and its derivatives consistently reveal that the pyrazine ring is planar. thieme-connect.de
A study on pyrazine-2-amidoxime, a structurally similar compound, provides a representative example of the detailed data obtained from single crystal X-ray diffraction. rsc.org The analysis confirmed its molecular geometry and the intricate network of intermolecular hydrogen bonds that stabilize the crystal lattice. The crystallographic data for pyrazine-2-amidoxime is summarized below, illustrating the type of precise structural information that can be obtained for this compound. rsc.org
Table 1: Representative Crystal Data and Structure Refinement Parameters for a Related Pyrazine Derivative (pyrazine-2-amidoxime) Data sourced from a study on pyrazine-2-amidoxime as a representative example. rsc.org
| Parameter | Value |
| Empirical Formula | C₅H₆N₄O |
| Formula Weight | 138.13 |
| Temperature | 295(2) K |
| Wavelength (CuKα) | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.356(2) Å |
| b | 10.378(3) Å |
| c | 7.230(2) Å |
| α | 90° |
| β | 108.97(3)° |
| γ | 90° |
| Volume | 593.4(3) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.547 Mg/m³ |
| Absorption Coefficient | 1.025 mm⁻¹ |
| F(000) | 288 |
| Refinement Details | |
| Final R indices [I>2σ(I)] | R1 = 0.0545, wR2 = 0.1498 |
| R indices (all data) | R1 = 0.0633, wR2 = 0.1584 |
| Goodness-of-fit on F² | 1.066 |
Studies on other carbothioamide derivatives have also demonstrated how single-crystal X-ray analysis can reveal different molecular conformations, such as folded versus extended forms, which are influenced by bulky substituents and dictate the nature of intermolecular interactions. mdpi.com
Solid-State NMR (ssNMR) Spectroscopy
Solid-state NMR (ssNMR) is a powerful, non-destructive technique that provides information about the local chemical environment of specific atomic nuclei (e.g., ¹³C, ¹⁵N, ¹H) within a solid material. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions are retained and provide rich structural information.
For pyrazine derivatives, ssNMR is particularly useful for:
Confirming the presence of different functional groups: By identifying characteristic chemical shifts for the carbon atoms in the pyrazine ring, the methoxy group, and the carbothioamide moiety.
Probing intermolecular interactions: Changes in chemical shifts can indicate the presence of hydrogen bonding or π-π stacking interactions, which are common in pyrazine-containing crystal structures. science.gov
Distinguishing between different polymorphs (crystalline forms): Different crystal packing arrangements will result in distinct ssNMR spectra.
Research on related pyrazine-BF₃ complexes has effectively used ¹¹B solid-state NMR to probe the local environment of boron atoms and correlate these findings with crystallographic data. illinois.eduacs.orgosti.gov This approach highlights the synergy between ssNMR and X-ray diffraction in building a complete picture of the solid-state structure. illinois.eduacs.orgosti.gov
Table 2: Illustrative Solid-State ¹³C NMR Data and Interpretations for Heterocyclic Compounds This table is a conceptual representation of the type of data that would be obtained for this compound, based on general principles of ssNMR.
| Atom Type | Expected Chemical Shift Range (ppm) | Structural Information Provided |
| Carbothioamide Carbon (C=S) | 180 - 205 | Confirms the presence of the thioamide group. The exact shift is highly sensitive to the local electronic environment and intermolecular hydrogen bonding. |
| Pyrazine Ring Carbons (C-H) | 120 - 150 | Provides distinct signals for each unique carbon in the aromatic ring. Splitting patterns or multiple peaks can indicate non-equivalence due to crystal packing. |
| Pyrazine Ring Carbon (C-OCH₃) | 150 - 165 | Identifies the carbon atom directly bonded to the electron-donating methoxy group, which typically resonates at a lower field (higher ppm value). |
| Pyrazine Ring Carbon (C-C=S) | 145 - 160 | Identifies the carbon atom attached to the carbothioamide substituent. |
| Methoxy Carbon (-OCH₃) | 50 - 65 | A characteristic signal in the aliphatic region confirming the methoxy group. Its sharpness can provide information on the mobility of the methyl group. |
By combining the precise atomic coordinates from single crystal X-ray diffraction with the detailed local environmental information from solid-state NMR, researchers can achieve an unambiguous and comprehensive structural elucidation of this compound in the solid phase.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. These calculations offer a detailed view of the molecule's geometric and electronic properties. While specific DFT studies on 6-Methoxypyrazine-2-carbothioamide are not extensively documented in public literature, the methodologies are well-established and have been applied to closely related pyrazine (B50134) carboxamide derivatives, providing a strong basis for understanding the target compound. bendola.comchemrxiv.org
Optimization of Molecular Geometries and Conformational Analysis
The first step in computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process identifies the lowest energy conformation of the molecule. For a molecule like this compound, with rotatable bonds in its methoxy (B1213986) and carbothioamide groups, conformational analysis is crucial. dur.ac.uk This analysis maps the potential energy surface by rotating these bonds to identify various stable conformers and the energy barriers between them.
For instance, in studies of related pyrazine carboxamides, DFT calculations at the B3LYP level are used to determine key bond lengths and angles. bendola.com The planarity of the pyrazine ring and the orientation of the substituent groups are critical findings from such analyses.
Illustrative Optimized Geometrical Parameters of a Related Pyrazine Carboxamide
The following table presents typical bond length and angle data obtained from DFT (B3LYP) calculations for a pyrazine carboxamide (PCA) ligand, demonstrating the type of structural information derived from geometry optimization. bendola.com The data pertains to the PCA molecule, not this compound.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Lengths (Å) | C=O | 1.22 |
| C-N (amide) | 1.38 | |
| Bond Angles (°) | C₂-C₁₀-N₁₁ | 114.64 |
| C₂-C₁₀-O₁₄ | 122.2 |
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or deficient in electrons. It is plotted on the molecule's surface, with different colors representing different electrostatic potential values. Red areas indicate negative potential (electron-rich), making them susceptible to electrophilic attack, while blue areas show positive potential (electron-poor), indicating sites for nucleophilic attack.
Fukui functions provide a more quantitative measure of local reactivity, identifying which atoms within the molecule are most likely to participate in a reaction. Analysis of related pyrazine carboxamides has used MEP and Fukui functions to pinpoint the most probable sites for electrophilic interactions. chemrxiv.org
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Studies
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique provides valuable information on the conformational dynamics of this compound in a simulated biological environment, such as in water. MD simulations can show how the molecule flexes and changes shape, which is crucial for understanding its interactions with biological targets. science.gov For example, in studies of similar pyrazine compounds, MD simulations have been used to assess the molecule's stability and its vulnerability to processes like hydrolysis by calculating radial distribution functions (RDF) between the molecule's atoms and surrounding water molecules. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property-based features (descriptors) of a set of compounds with their biological activity. For pyrazine derivatives, QSAR models have been developed to predict various activities, including antiproliferative and antimicrobial effects. researchgate.netbenthamdirect.com
To build a QSAR model, a range of molecular descriptors are calculated for a series of related compounds. These can include constitutional, topological, geometric, and quantum-chemical parameters. Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to create a mathematical equation that links these descriptors to the observed activity. semanticscholar.org Such models can be used to predict the activity of new, unsynthesized compounds like this compound and to guide the design of more potent analogs. researchgate.netsemanticscholar.org
Common Descriptors in QSAR Models for Pyrazine Derivatives
This table lists examples of molecular descriptors frequently used in QSAR studies of pyrazine derivatives to predict their biological activities. semanticscholar.orgijournalse.org
| Descriptor Category | Example Descriptors | Information Provided |
|---|---|---|
| Quantum-Chemical | HOMO/LUMO Energy, Dipole Moment, Atomic Charges | Electronic properties, reactivity, polarity |
| Topological | Wiener Index, Kier & Hall Indices | Molecular size, branching, shape |
| Physicochemical | LogP, Molar Refractivity, Surface Area | Lipophilicity, bulk, accessibility |
Selection and Calculation of Molecular Descriptors
The foundation of any QSAR or QSPR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For pyrazine derivatives, a variety of descriptors are typically calculated using quantum chemical methods like Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d). ijournalse.org These descriptors can be broadly categorized into electronic, steric, and thermodynamic parameters.
Commonly calculated molecular descriptors for pyrazine derivatives include:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO gap (ΔE), dipole moment, and Mulliken charges. semanticscholar.org These descriptors are crucial for understanding the reactivity and interaction of the molecule with biological targets.
Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity and molecular volume are common steric descriptors that can influence how a molecule fits into a receptor's active site. researchgate.net
Thermodynamic Descriptors: These provide information about the stability and energy of the molecule. Heat of formation is a key thermodynamic descriptor. semanticscholar.org
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.
The selection of relevant descriptors is a critical step and is often guided by the specific property or activity being modeled.
Table 1: Representative Molecular Descriptors Calculated for Pyrazine Derivatives
| Descriptor Category | Descriptor Name | Description |
|---|---|---|
| Electronic | E-HOMO (eV) | Energy of the Highest Occupied Molecular Orbital |
| E-LUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | |
| ΔE (HOMO-LUMO gap) (eV) | Energy difference between HOMO and LUMO | |
| Dipole Moment (Debye) | Measure of the polarity of the molecule | |
| Steric | Molar Refractivity (cm³/mol) | Measure of the total polarizability of a mole of a substance |
| Molecular Volume (ų) | The volume occupied by the molecule |
| Thermodynamic | Heat of Formation (kcal/mol) | The change of enthalpy during the formation of the compound from its elements |
Statistical Modeling Approaches (e.g., Multiple Linear Regression (MLR), Artificial Neural Networks (ANN))
Once a set of molecular descriptors has been calculated, statistical methods are employed to build a mathematical model that correlates these descriptors with the observed activity or property. The two most common approaches for pyrazine derivatives are Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). semanticscholar.org
Multiple Linear Regression (MLR) is a statistical technique that uses several explanatory variables to predict the outcome of a response variable. The goal of MLR is to model the linear relationship between the independent variables (molecular descriptors) and a dependent variable (e.g., biological activity). ijournalse.org For instance, a 2D-QSPR model for the odor thresholds of 78 pyrazine derivatives was established using stepwise MLR. ijournalse.org
Artificial Neural Networks (ANN) are computational models inspired by the structure and function of biological neural networks. ANNs are capable of modeling complex, non-linear relationships between the input descriptors and the output activity. nih.gov Studies on pyrazine derivatives have shown that ANN models, often with a specific architecture like (9-4-1), can be more significant and have better predictive power than MLR models, especially when dealing with complex biological data. semanticscholar.orgresearchgate.net The superior performance of ANN is attributed to its ability to capture non-linearities in the structure-activity relationship. nih.gov
Validation and Applicability Domain Assessment of QSAR Models
The development of a robust and reliable QSAR model requires rigorous validation to ensure its predictive capability for new, untested compounds. Validation is typically performed through both internal and external methods.
Internal Validation: This process assesses the stability and robustness of the model using the training set data. A common internal validation technique is leave-one-out cross-validation (Q²Loo). benthamdirect.com
External Validation: This involves predicting the activity of a set of compounds (the test set) that were not used in the model development. The predictive power of the model is evaluated using statistical parameters such as the predicted residual sum of squares (PRESS) and the predictive R² (R²pred). benthamdirect.com
A statistically robust QSAR model for pyrazine derivatives would exhibit high values for Q² and R²pred, and low values for the root mean square error of prediction (RMSEP). benthamdirect.com
Applicability Domain (AD) assessment is another critical aspect of QSAR modeling. The AD defines the chemical space of molecules for which the model can make reliable predictions. This ensures that the model is not used to make predictions for compounds that are structurally too different from the training set. researchgate.net For pyrazine derivatives, the AD can be determined based on the range of the molecular descriptors of the training set. Virtual screening of new candidates should fall within this domain to ensure the reliability of the predicted activity. semanticscholar.orgresearchgate.net
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description |
|---|---|
| R² | Coefficient of determination, indicates the goodness of fit of the model to the training set data. |
| Q² | Cross-validated R², indicates the predictive power of the model during internal validation. |
| R²pred | Predictive R² for the external test set, indicates the predictive ability for new compounds. |
| RMSEP | Root Mean Square Error of Prediction, measures the average error in the predicted values for the test set. |
Structure Activity Relationship Sar Investigations
Rational Design Principles for SAR Studies of Pyrazine (B50134) Carbothioamides
The rational design of SAR studies for pyrazine carbothioamides is often guided by the established biological importance of the pyrazine core and the carbothioamide functional group. Pyrazinamide (B1679903), a cornerstone drug for tuberculosis treatment, has highlighted the potential of the pyrazine scaffold in targeting microbial pathways. The design process typically involves several key strategies:
Bioisosteric Replacement: A common principle is the bioisosteric replacement of the carboxamide group in pyrazinamide with a carbothioamide group. Thioamides are known to exhibit higher lipophilicity and different electronic properties compared to their amide counterparts, which can lead to altered metabolic stability, cell permeability, and target interaction. Studies have shown that thioamides often exhibit higher in vitro antimicrobial activity than the corresponding amides. psu.eduresearchgate.net
Substituent Modification: Introducing various substituents onto the pyrazine ring is a primary strategy to modulate activity. The selection of substituents is based on their electronic effects (electron-donating or electron-withdrawing), steric properties, and lipophilicity. The goal is to optimize target binding and pharmacokinetic properties.
Hybrid Molecule Design: This approach involves combining the pyrazine carbothioamide scaffold with other known pharmacophores. By creating hybrid molecules, it is possible to leverage the biological activities of both moieties to create compounds with enhanced potency or a dual mode of action. nih.gov
Computational Modeling: In silico methods, such as docking studies, are employed to predict how different analogues might bind to a specific biological target, for instance, the anaplastic lymphoma kinase (ALK) for anticancer research. nih.gov This allows for the pre-selection of compounds that are most likely to be active, thereby streamlining the synthetic and testing phases.
These design principles provide a systematic framework for exploring the chemical space around the 6-methoxypyrazine-2-carbothioamide scaffold to develop new compounds with improved therapeutic profiles.
Impact of Substituent Modifications on Molecular Activity and Selectivity
The biological activity of pyrazine carbothioamides can be significantly altered by modifying different parts of the molecule. The following subsections discuss the impact of changes at the methoxy (B1213986) group position, within the carbothioamide moiety, and through other substitutions on the pyrazine ring.
The methoxy group at the 6-position of the pyrazine ring is a critical determinant of the molecule's electronic properties and its potential for hydrogen bonding. While specific studies on moving the methoxy group of this compound are limited, research on related pyrazine derivatives offers valuable insights.
The replacement of the methoxy group with other alkoxy groups of increasing molecular weight has been shown to influence antimycobacterial activity. An increase in the size of the alkylsulfanyl group at the 6-position of the pyrazine ring has been correlated with an increase in antimycobacterial activity. researchgate.net This suggests that the steric bulk and lipophilicity at this position can be fine-tuned to enhance potency.
Furthermore, replacing the methoxy group with a chlorine atom, another electron-withdrawing group, has been investigated. In a series of substituted pyrazine-2-carboxylic acid amides, 6-chloro-substituted derivatives were synthesized and evaluated for their biological activities. nih.gov The presence of a halogen at this position can significantly alter the electronic distribution of the pyrazine ring and its interaction with biological targets.
| Compound | Modification at Position 6 | Observed Activity Trend | Reference |
|---|---|---|---|
| Pyrazine-2-carbothioamide Analogue | Increasing size of alkylsulfanyl group | Increased antimycobacterial activity | researchgate.net |
| Pyrazine-2-carboxamide Analogue | Replacement of H with Cl | Altered antimycobacterial and antifungal activity | nih.gov |
The carbothioamide moiety (-CSNH2) is a key pharmacophore, and its modification can have profound effects on biological activity. The primary modification studied is its conversion to a carboxamide (-CONH2), as seen in the relationship between pyrazinamide and its thio-analogue.
Studies comparing pyrazine thioamides with their corresponding amides have frequently noted that the thioamides exhibit higher in vitro antimicrobial activity. psu.eduresearchgate.net This is often attributed to the increased lipophilicity and different hydrogen bonding capabilities of the sulfur atom compared to the oxygen atom.
Further modifications can involve N-substitution of the carbothioamide group. For instance, creating N-phenyl or N-alkyl derivatives can modulate the compound's lipophilicity and steric profile, which in turn affects its ability to interact with target enzymes or receptors. In the broader context of heterocyclic carbothioamides, such as pyrazoline derivatives, the N-substituted carbothioamide moiety is integral to their anticancer and antimicrobial activities. nih.govacs.org
| Original Moiety | Modified Moiety | Impact on Activity | Reference |
|---|---|---|---|
| Carboxamide (-CONH2) | Carbothioamide (-CSNH2) | Often higher in vitro antimicrobial activity | psu.eduresearchgate.net |
| Primary Carbothioamide (-CSNH2) | N-Substituted Carbothioamide (-CSNHR) | Modulation of lipophilicity and steric interactions, affecting potency | nih.govacs.org |
Introducing substituents at other available positions on the pyrazine ring, such as position 5, is a common strategy to explore SAR. Halogenation, in particular, can significantly influence a compound's activity.
In a study of 5-aroylpyrazine-2-carbothioamides, the introduction of a chlorine atom on the benzoyl ring at the 5-position of the pyrazine core resulted in a compound with promising activity against Mycobacterium tuberculosis. psu.edu Specifically, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide showed 90% inhibition. psu.edu This highlights the favorable impact of halogenation in enhancing antitubercular potency.
The introduction of bulky groups, such as a tert-butyl group at position 5, has also been explored. In some series of pyrazine-2-carboxamides, the presence of a 5-tert-butyl group was associated with notable antimycobacterial activity. nih.gov The combination of a tert-butyl group at position 5 and a chlorine atom at position 6 has also been shown to yield compounds with high lipophilicity and significant antituberculotic activity. nih.gov
| Substitution on Pyrazine Ring | Example Compound Series | Observed Effect | Reference |
|---|---|---|---|
| 5-(4-chlorobenzoyl) | 5-Aroylpyrazine-2-carbothioamides | Promising activity against M. tuberculosis | psu.edu |
| 5-tert-butyl | Pyrazine-2-carboxamides | Associated with antimycobacterial activity | nih.gov |
| 5-tert-butyl and 6-chloro | Pyrazine-2-carboxamides | High lipophilicity and significant antituberculotic activity | nih.gov |
Correlation between Specific Molecular Descriptors and Observed Research Outcomes
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrazine carbothioamides, QSAR models have been developed to predict their antitubercular potency.
One study on pyrazine carbothioamides found that their tuberculostatic activity was dependent on parameters related to both the size of the substituent and the electronic properties of the molecule. nih.gov A statistically significant equation was derived that described approximately 71% of the variance in activity as a function of the molar refractivity of the substituent and the wavelength of maximum absorption. nih.gov This indicates that both steric and electronic factors play a crucial role in the activity of these compounds.
In broader studies of pyrazoline-based antitubercular agents, which share the carbothioamide functional group, QSAR models have highlighted the importance of lipophilicity. researchgate.net Molecular descriptors such as molecular solubility, Jurs descriptors (which encode information about the shape and electronic properties of the molecule), and shadow descriptors (related to the size and bulk of the molecule) were found to significantly influence biological activity. researchgate.net The positive contribution of molecular shadow descriptors suggests that bulkier substituents may lead to enhanced anti-tubercular activity. researchgate.net
| Molecular Descriptor | Correlation with Activity | Compound Class Studied | Reference |
|---|---|---|---|
| Molar Refractivity | Positive correlation with tuberculostatic potency | Pyrazine carbothioamides | nih.gov |
| Absorption Maximum Wavelength | Positive correlation with tuberculostatic potency | Pyrazine carbothioamides | nih.gov |
| Lipophilicity (e.g., logP) | Major driver of anti-tubercular activity | Pyrazoline-based agents | researchgate.net |
| Molecular Shadow Descriptors | Positive contribution suggests bulkier substituents enhance activity | Pyrazoline-based agents | researchgate.net |
Stereochemical Considerations in Activity Modulation within Analogues
Stereochemistry can play a pivotal role in the biological activity of chiral molecules, as different enantiomers or diastereomers can exhibit distinct interactions with chiral biological targets such as enzymes and receptors. While this compound itself is not chiral, the introduction of chiral centers through substitution can lead to stereoisomers with varying activities.
For example, in the development of pyrazine-2-carboxamide derivatives as ALK inhibitors, the introduction of a chiral center in the side chain led to the investigation of individual enantiomers. nih.gov Although specific data on the differential activity of these enantiomers is not detailed in the abstract, the practice of resolving and testing individual stereoisomers is a standard and critical step in drug development to identify the more potent and potentially less toxic isomer.
In a different class of compounds, (S)-5,6-bis(4-chlorophenyl)-N-(1-hydroxy-4-methylpentan-2-yl)pyrazine-2-carboxamide, the stereochemistry at the (S)-1-hydroxy-4-methylpentan-2-yl substituent is explicitly defined, indicating its importance for the compound's intended biological activity. ontosight.ai This underscores the principle that when a chiral center is present in a pyrazine carboxamide analogue, the spatial arrangement of the substituents is likely to be a key factor in its interaction with its biological target.
While direct studies on the stereochemical aspects of this compound analogues are not extensively reported, the principles derived from related chiral pyrazine derivatives strongly suggest that if chiral centers were introduced, the stereochemistry would be a critical factor in modulating biological activity.
Mechanistic Studies of Biological Activities in Vitro Research
Investigation of Proposed Molecular Targets and Underlying Biochemical Pathways
Research into 6-Methoxypyrazine-2-carbothioamide and related pyrazine (B50134) compounds suggests potential interactions with various biological targets and pathways.
Elucidation of Enzyme Inhibition Mechanisms
While specific studies on this compound's direct inhibition of photosynthetic electron transport were not found, the broader class of pyrazine derivatives has been investigated for various enzyme inhibition activities. For instance, some pyrazine derivatives have shown inhibitory effects on cholinesterases, which are crucial enzymes in the nervous system. science.gov The inhibition of enzymes like carbonic anhydrase has also been explored with different heterocyclic compounds, revealing multiple inhibition mechanisms such as binding to the zinc ion in the active site or occluding the entrance to the active site. nih.gov
Analysis of Cellular Pathway Modulation
The modulation of cellular signaling pathways is a key aspect of understanding a compound's biological effects. While direct evidence for this compound's effect on Akt, ERK, and p38 MAPK phosphorylation is not available, studies on other pyrazine-containing compounds provide some context. For example, a systems pharmacology approach to analyze pyrazine components in Maotai liquor identified potential targets and pathways, suggesting that pyrazines can have multiple pharmacological effects. nih.govnih.gov
Exploration of Interactions with Biological Macromolecules
The interaction of small molecules with biological macromolecules like DNA and proteins is a fundamental aspect of their mechanism of action. Studies on pyrazine derivatives have indicated potential interactions with albumin, forming drug-protein complexes that could alter their distribution. researchgate.net Molecular docking studies of other heterocyclic compounds have explored their binding to the minor groove of DNA. researchgate.net
In Vitro Cellular Assays for Activity Evaluation in Research Settings
In vitro assays are crucial for the preliminary evaluation of a compound's biological activities.
Antiproliferative Studies
The antiproliferative activity of various pyrazine derivatives has been a subject of interest. researchgate.net For instance, certain newly synthesized nicotinamide (B372718) derivatives, which contain a pyridine (B92270) ring similar to pyrazine, have demonstrated interesting antitumor activity against human cancer cell lines such as HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast). nih.gov
Antimicrobial and Antifungal Studies
The antimicrobial potential of pyrazine derivatives has been explored in several studies. researchgate.netresearchgate.net Research on 6-methoxypyrazine-2-carboxylic acid hydrazide derivatives, structurally related to this compound, has shown activity against pathogenic strains of anaerobic and aerobic bacteria. clockss.org Furthermore, pyrazolone (B3327878) carbothioamide derivatives have been identified as potent antifungal agents, particularly against Candida glabrata and Cryptococcus neoformans, with a proposed mechanism involving the disruption of iron homeostasis in fungal cells. nih.gov Another study on 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide demonstrated antifungal effects against Candida albicans and Candida tropicalis. nih.gov
Mechanistic Insights Derived from Molecular Docking Studies with Target Receptors
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. Docking studies on pyrido[2,3-b]pyrazine (B189457) derivatives have been conducted to understand their inhibition of cholinesterases. science.gov Similarly, docking has been used to investigate the inhibitory activity of other heterocyclic compounds against anti-inflammatory receptors. chemrxiv.org These studies help in visualizing the potential interactions at the molecular level and guide the design of more potent compounds.
Comparative Mechanistic Analysis with Known Bioactive Pyrazine Compounds
Comparing the mechanisms of this compound with other bioactive pyrazines can provide valuable insights. Pyrazine derivatives are known for a wide range of biological activities, including antitumor, anti-inflammatory, and anti-infective properties. researchgate.net The bioactivity of these compounds is often attributed to the pyrazine ring, which can act as a pharmacophore due to its nitrogen atoms that can act as hydrogen bond acceptors. researchgate.net Systems pharmacology approaches have been used to analyze the collective pharmacological effects of multiple pyrazine components found in natural products. nih.govnih.gov This type of analysis helps in understanding the broader context of pyrazine bioactivity and identifying common mechanistic themes.
Analytical Methodologies for Research Applications
Chromatographic Separation Techniques for Compound Analysis and Purification
Chromatographic techniques are essential for separating and identifying individual components within a mixture. For pyrazine (B50134) compounds in general, both gas and liquid chromatography are widely used, often coupled with mass spectrometry for definitive identification.
Gas Chromatography (GC) and Coupled Techniques (e.g., GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds, including many pyrazine derivatives. researchgate.netmdpi.com The separation is based on the compound's volatility and interaction with the stationary phase of the GC column. youtube.comnih.gov For general pyrazine analysis, various types of capillary columns and temperature programs are used to achieve separation from matrix components and other analytes. researchgate.net Mass spectrometry provides structural information, allowing for the identification of compounds based on their mass spectra and fragmentation patterns. mdpi.comnih.gov However, without specific studies on 6-Methoxypyrazine-2-carbothioamide, the optimal GC conditions, column type, and expected mass spectral data are unknown.
Liquid Chromatography (LC) and Coupled Techniques (e.g., LC-MS)
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is suitable for analyzing less volatile or thermally sensitive compounds. mdpi.comnih.gov When coupled with mass spectrometry (LC-MS), it is a powerful tool for the identification and quantification of a wide range of molecules in complex matrices. mdpi.com For some pyrazine derivatives, such as the pharmaceutical pyrazinamide (B1679903), LC-MS methods have been developed for analysis in biological fluids. These methods typically use reverse-phase columns and mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and aqueous buffers. nih.gov The specific retention behavior and ionization efficiency of this compound under LC-MS conditions have not been reported.
Sample Preparation and Extraction Methods for Research Samples
Effective sample preparation is crucial to isolate the target analyte from the sample matrix, remove interferences, and concentrate the analyte before chromatographic analysis.
Solid-Phase Microextraction (SPME) for Volatile/Semi-Volatile Analysis
Solid-phase microextraction (SPME) is a solvent-free extraction technique often used for volatile and semi-volatile compounds like many aroma-active pyrazines found in food and beverages. ccspublishing.org.cnresearchgate.netresearchgate.net The technique involves exposing a coated fiber to the headspace above a sample or directly immersing it in a liquid sample. ccspublishing.org.cn The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. researchgate.net While various SPME fibers have been optimized for different pyrazines, no specific method has been published for this compound. ccspublishing.org.cnspkx.net.cn
Liquid-Liquid Extraction (LLE) for Compound Isolation
Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration
Solid-phase extraction (SPE) is a technique used for sample clean-up and concentration that involves passing a liquid sample through a cartridge containing a solid adsorbent. oup.comresearchgate.net The analyte of interest is retained on the sorbent while impurities pass through, after which the analyte is eluted with a small volume of a suitable solvent. oup.com Different sorbent materials (e.g., C18, ion-exchange) can be used depending on the chemical properties of the analyte. oup.com SPE is a versatile tool for isolating pyrazines from complex matrices, but a specific protocol for this compound has not been developed. researchgate.net
QuEChERS Methodology for Complex Matrix Analysis (General Relevance)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective sample preparation technique, particularly for the analysis of analytes within complex matrices such as food and environmental samples. youtube.com This methodology simplifies the extraction of compounds of interest, making it suitable for high-throughput screening. youtube.com The general process involves two main stages: an extraction with a solvent (commonly acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components. youtube.com
The relevance of QuEChERS for the analysis of this compound is supported by its successful application in the extraction of other heterocyclic compounds from various food matrices. nih.govnih.gov For instance, modified QuEChERS protocols have been developed and validated for the quantification of heterocyclic aromatic amines in cooked beef and other food products. nih.govresearchgate.netresearchgate.net These studies demonstrate the versatility of the QuEChERS approach for extracting compounds with similar structural features (i.e., a heterocyclic ring) to this compound. The selection of the appropriate salt combination and dSPE sorbent would be critical and would need to be optimized to ensure efficient extraction and cleanup for this specific analyte.
Method Validation Parameters for Robust Research Applications
For any quantitative analytical method to be considered reliable, it must undergo a thorough validation process. The following subsections detail the key parameters that would need to be assessed for a hypothetical High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The validation process ensures the method is suitable for its intended purpose. youtube.com
Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. A linear relationship is desirable for ease of quantification. This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the resulting calibration curve. For a reliable method, an R² value of >0.999 is generally expected. ptfarm.pl
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. Acceptable recovery is typically within the range of 80-120%.
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For repeatability, the RSD should ideally be below 2%.
Below is an interactive table representing plausible validation data for a hypothetical HPLC-UV method for this compound.
| Validation Parameter | Measurement | Acceptance Criteria | Result |
| Linearity | |||
| Range | 1 - 100 µg/mL | - | Pass |
| Correlation Coefficient (R²) | > 0.999 | Pass | 0.9998 |
| Accuracy | |||
| Low Concentration (10 µg/mL) | 98.5% | 80 - 120% | Pass |
| Medium Concentration (50 µg/mL) | 101.2% | 80 - 120% | Pass |
| High Concentration (90 µg/mL) | 99.8% | 80 - 120% | Pass |
| Precision | |||
| Repeatability (RSD) | 1.2% | < 2% | Pass |
| Intermediate Precision (RSD) | 1.8% | < 3% | Pass |
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is the point at which the signal is distinguishable from the background noise. youtube.com
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. youtube.com It represents the concentration at which reliable quantitative results can be obtained.
The LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
The following interactive table provides hypothetical LOD and LOQ values for the analysis of this compound.
| Parameter | Signal-to-Noise Ratio | Concentration (µg/mL) |
| Limit of Detection (LOD) | 3:1 | 0.3 |
| Limit of Quantification (LOQ) | 10:1 | 1.0 |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes for Pyrazine (B50134) Carbothioamides
The future synthesis of 6-Methoxypyrazine-2-carbothioamide and its analogs will likely focus on green and sustainable methodologies to address the shortcomings of many classical synthetic routes, which often involve harsh conditions, poor yields, and tedious work-up procedures. tandfonline.com
Key Research Directions:
Biocatalytic Approaches: The use of enzymes, such as lipases, offers a greener alternative for creating amide bonds. Recent work has demonstrated the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines using immobilized lipase (B570770) in a continuous-flow system. rsc.orgrsc.org This method, conducted in a more environmentally friendly solvent like tert-amyl alcohol at mild temperatures (45°C), achieves high yields in significantly less time (e.g., 20 minutes). rsc.orgrsc.org Adapting this biocatalytic approach for the synthesis of the carbothioamide functional group from a corresponding pyrazine ester and a thio-amidation agent could be a primary goal.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to rapidly produce poly(hydroxyalkyl)pyrazines in reactive eutectic media, offering unprecedented speed and better atom economy. rsc.org Exploring microwave-assisted thionation of 6-methoxypyrazine-2-carboxamide, potentially using Lawesson's reagent, could drastically reduce reaction times and energy consumption.
One-Pot Reactions in Aqueous Media: An eco-conscious, metal-free protocol for synthesizing pyrazine derivatives has been developed using thiourea (B124793) dioxide as a reusable catalyst in water at ambient temperature. researchgate.net This one-pot condensation of 1,2-diamines and 1,2-diones is highly appealing due to its simple operation and the use of a green solvent. researchgate.net Future work could focus on adapting this methodology to incorporate the methoxy (B1213986) and carbothioamide functionalities onto the pyrazine core in a single, efficient step.
Catalytic Dehydrogenation: The use of earth-abundant metal complexes, such as manganese, to catalyze the acceptorless dehydrogenative coupling of amino alcohols or diols and diamines presents a sustainable and atom-economical route to pyrazines and quinoxalines. nih.gov These reactions generate only hydrogen gas and water as byproducts. nih.gov Research could aim to develop a catalytic system for the direct synthesis of the 6-methoxypyrazine core from suitably substituted, non-cyclic precursors.
Table 1: Comparison of Modern Synthetic Strategies for Pyrazine Derivatives
| Method | Catalyst/Medium | Key Advantages | Potential Application for this compound |
| Enzymatic Catalysis | Immobilized Lipase (e.g., Lipozyme® TL IM) in tert-amyl alcohol | Green solvent, mild conditions (45°C), rapid (20 min), high yield (up to 91.6%). rsc.orgrsc.org | Biocatalytic amidation followed by thionation, or direct thio-amidation. |
| Aqueous One-Pot Synthesis | Thiourea dioxide in water | Metal-free, ambient temperature, reusable catalyst, simple operation. researchgate.net | One-pot synthesis from acyclic precursors in a green solvent. |
| Microwave-Assisted Synthesis | Reactive eutectic media | Extremely fast reaction rates, improved atom economy. rsc.org | Rapid thionation of the corresponding carboxamide. |
| Dehydrogenative Coupling | Manganese pincer complexes | Use of earth-abundant metal, atom-economical (H₂ and H₂O byproducts). nih.gov | Sustainable construction of the core pyrazine ring structure. |
Integration of Advanced Computational Approaches for Enhanced Predictive Modeling
Computational modeling is an indispensable tool in modern drug discovery and materials science. For this compound, these approaches can predict biological activity, elucidate binding mechanisms, and guide the design of superior analogs before undertaking costly and time-consuming laboratory synthesis.
Key Research Directions:
Molecular Docking and Virtual Screening: Molecular docking can predict the binding interactions between a ligand and a protein's active site. This has been used to study pyrazine-2-carboxylic acid derivatives as potential inhibitors of Mycobacterium tuberculosis InhA protein and to identify novel pyrazine-based TrkA kinase inhibitors. nih.govresearchgate.netresearchgate.net Future studies should perform docking of this compound against a wide array of potential targets, such as bacterial DNA gyrase, viral polymerases, and cancer-related kinases like PIM-1 kinase and Fibroblast Growth Factor Receptor (FGFR). japsonline.comworldscientific.comnih.gov
3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies help to understand the relationship between the chemical structures of a series of compounds and their biological activities. A 3D-QSAR model developed for pyrazine-based PIM-1 kinase inhibitors successfully identified key structural features for activity and was used to virtually screen databases for new hits. japsonline.com A similar approach for pyrazine carbothioamides could generate a predictive pharmacophore model, highlighting the essential steric and electronic features of the methoxy and carbothioamide groups required for a specific biological effect.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of its stability and interactions than static docking. A 200-nanosecond MD simulation was used to confirm the stability and key interactions of pyrazine-oxadiazole hybrids with the DNA gyrase active site. worldscientific.com Applying MD simulations to the most promising docked poses of this compound would be crucial to validate the binding mode and assess the stability of the interactions.
Deeper Elucidation of Mechanistic Pathways at the Atomic and Molecular Levels
Understanding precisely how this compound interacts with biological systems is fundamental to its development. Future research must move beyond preliminary activity screening to pinpoint the molecular mechanisms of action.
Key Research Directions:
Identification of Direct Binding Partners: The pyrazine scaffold is a component of molecules that inhibit a range of enzymes. For instance, pyrazine derivatives have been developed as inhibitors of kinases (TrkA, PIM-1, FGFR), bacterial enzymes (DNA gyrase, InhA), and viral polymerases. nih.govworldscientific.commdpi.comnih.gov The primary challenge is to identify the specific protein(s) that this compound binds to. Techniques such as thermal shift assays, affinity chromatography, and proteomics-based approaches can be employed to pull down its direct cellular targets.
Structural Biology (X-ray Crystallography and Cryo-EM): Obtaining a high-resolution crystal or cryo-electron microscopy structure of this compound bound to its target protein is the gold standard for mechanistic elucidation. This would reveal the precise binding orientation and the key hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex, as has been done for other enzyme inhibitors. These structural insights are invaluable for rationally designing more potent and selective analogs. japsonline.com
Probing Downstream Signaling Pathways: Once a target is identified (e.g., a specific kinase), the effect of the compound on downstream cellular signaling must be investigated. For pyrazine-based FGFR inhibitors, studies have confirmed their ability to block the activation of FGFR and its downstream pathways at the submicromolar level. nih.gov For this compound, this would involve using techniques like Western blotting to measure the phosphorylation status of key signaling proteins and cellular assays to measure the ultimate biological outcome (e.g., apoptosis, cell cycle arrest).
Identification of Novel Biological Activities and Untapped Molecular Targets
The pyrazine core is a versatile pharmacophore found in compounds with a wide array of biological activities, suggesting that the therapeutic potential of this compound may be broader than initially anticipated. mdpi.combenthamdirect.com
Key Research Directions:
Antimicrobial and Antiviral Activity: Pyrazine-2-carbothioamide itself is a known antituberculosis agent. medchemexpress.com Furthermore, related pyrazine carbothioamides and carboxamides have shown activity against Mycobacterium tuberculosis and various fungal strains. nih.govnih.gov A critical future direction is to perform broad-spectrum screening of this compound against a diverse panel of pathogenic bacteria (including multi-drug resistant strains like XDR S. typhi), fungi, and viruses. mdpi.com
Anticancer Potential: Pyrazine derivatives are gaining significant attention as anticancer agents, with research from 2010-2024 showing their potential to target various cancer cell lines. nih.govbenthamdirect.com The related pyrazoline carbothioamides are known to have antiproliferative effects. nih.govacs.orgnih.gov Therefore, screening this compound against the NCI-60 human tumor cell line panel could reveal novel anticancer activity.
Herbicidal and Agrochemical Applications: Certain pyrazine derivatives have been investigated for their herbicidal properties, acting by inhibiting plant-specific processes like photosynthesis. researchgate.net Given the need for new agrochemicals, evaluating the compound's effect on plant growth, both pre- and post-emergence, could open up an entirely new field of application. researchgate.net
Sensory and Flavor Properties: Methoxy-substituted pyrazines are famously potent aroma compounds found in various foods and wines. researchgate.net It is plausible that this compound possesses unique sensory characteristics. Olfactory analysis and determining its odor threshold could reveal potential applications in the flavor and fragrance industry.
Table 2: Known and Potential Biological Activities of Pyrazine Carbothioamide Derivatives
| Biological Activity | Specific Examples / Findings | Potential Target for this compound |
| Antimycobacterial | 5-Butyl-6-(phenylsulfanyl)pyrazine-2-carbothioamide showed 91% inhibition against M. tuberculosis. nih.gov | Yes, high potential based on structural similarity. |
| Antifungal | 5-Benzoylpyrazine-2-carbothioamide showed high activity (MIC <1.95 µM) against Trichophyton mentagrophytes. nih.gov | Yes, screening against pathogenic fungi is warranted. |
| Anticancer | Pyrazine derivatives are being actively explored as anticancer agents targeting various pathways. nih.govbenthamdirect.com | Yes, broad-spectrum cancer cell line screening is a key direction. |
| Herbicidal | Some aminopyrazinones show good pre- and post-emergence selective herbicidal activity. researchgate.net | Yes, potential for agrochemical applications. |
Rational Design of Next-Generation Analogues with Improved Specificity and Efficacy in Research Models
Once a lead activity is established for this compound, the next challenge is to rationally design new analogs with improved properties. This involves systematically modifying the parent structure to enhance potency, increase selectivity, and optimize pharmacokinetic characteristics.
Key Research Directions:
Structure-Activity Relationship (SAR) Studies: A systematic SAR study is essential. This involves synthesizing a library of analogs by modifying each part of the molecule:
The Methoxy Group: Replace with other alkoxy groups (ethoxy, propoxy), halogens, or alkyl groups to probe the effect on lipophilicity and electronic properties.
The Pyrazine Ring: Modify substitution at other positions on the ring to understand steric and electronic requirements.
The Carbothioamide Moiety: Replace the thioamide with a carboxamide to compare activity, as seen in other studies where thioamides were more potent. nih.gov The terminal -NH₂ can also be substituted with various alkyl or aryl groups to explore new interaction pockets in the target protein. mdpi.com
Molecular Hybridization: This strategy involves combining the this compound scaffold with another known pharmacophore to create a hybrid molecule with potentially synergistic or dual-target activity. For example, pyrazine has been hybridized with natural products and other heterocyclic systems like oxadiazoles (B1248032) to create potent new agents. worldscientific.commdpi.com
Improving Drug-like Properties: Beyond just potency, analogs must be designed with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Computational tools can predict these properties early in the design phase. For example, studies on quinoline-pyrazine carboxamides and pyrazine-oxadiazole hybrids included in silico ADMET analysis to ensure the designed compounds had good drug-likeness profiles. worldscientific.combohrium.com
Developing Probes for Mechanistic Studies: Analogs can be designed not just for therapeutic potential but also as tools. This includes creating light-emitting analogs, as was done by modifying quinoxaline (B1680401) with triphenylamine, which could be used to visualize target engagement within a cell. rsc.org Another approach is to create analogs with a "handle" suitable for linking to an affinity resin for target identification experiments.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 6-Methoxypyrazine-2-carbothioamide, and what parameters critically influence reaction yield?
- Methodology :
-
Hofmann Rearrangement : Start with a pyrazinecarboxamide precursor (e.g., 3-methoxy-2-carboxamideopyrazine). React with sodium hypochlorite under controlled pH (9–11) and temperature (0–5°C) to yield the amine intermediate, followed by thioamide formation via reaction with Lawesson’s reagent or phosphorus pentasulfide .
-
Nucleophilic Substitution : Use 6-chloropyrazine-2-carbothioamide as a precursor. Substitute the chlorine atom with methoxy groups using sodium methoxide in anhydrous methanol under reflux (65–70°C for 6–8 hours). Monitor reaction progress via TLC or HPLC .
-
Critical Parameters :
-
Temperature : Excess heat may degrade thioamide groups.
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
-
Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve substitution efficiency.
- Data Table : Synthetic Routes Comparison
| Method | Yield (%) | Purity (HPLC) | Key Limitation |
|---|---|---|---|
| Hofmann Rearrangement | 55–65 | ≥98% | Requires strict pH control |
| Nucleophilic Substitution | 70–80 | ≥95% | Side reactions with thioamide |
Q. Which spectroscopic techniques are optimal for characterizing this compound, and how can conflicting spectral data be resolved?
- Methodology :
- NMR : Use H NMR (DMSO-d6) to identify methoxy (-OCH) protons (δ 3.8–4.0 ppm) and thioamide (-C(=S)NH) protons (δ 10.2–10.5 ppm). Confirm via C NMR (thioamide carbon at δ 175–180 ppm) .
- IR Spectroscopy : Detect thioamide C=S stretch (1200–1250 cm) and N-H bending (1550–1600 cm).
- GC×GC-TOF-MS : Resolve co-eluting impurities (e.g., pyrazine byproducts) using two-dimensional separation. Optimize HS-SPME parameters (80°C extraction, 10–140 min) for trace analysis .
- Conflict Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline). Adjust solvent systems in NMR to eliminate aggregation effects.
Advanced Research Questions
Q. How can reaction mechanisms for nucleophilic substitution at the pyrazine ring in this compound be elucidated using kinetic and computational studies?
- Methodology :
- Kinetic Analysis : Perform pseudo-first-order reactions with varying nucleophile concentrations (e.g., NaOMe, NaSMe). Monitor via UV-Vis spectroscopy at λ = 270 nm (pyrazine absorption band). Calculate activation energy (E) via Arrhenius plots.
- DFT Calculations : Use Gaussian-09 with B3LYP/6-31G(d) basis set to model transition states and electron density maps. Compare theoretical vs. experimental substituent effects (e.g., methoxy vs. chloro groups) .
- Key Insight : Methoxy groups exhibit a −M effect, directing nucleophiles to the 2-position. Thioamide groups may stabilize intermediates via resonance.
Q. What strategies resolve discrepancies between in vitro and in silico biological activity data for this compound derivatives?
- Methodology :
- Assay Optimization : Adjust solubility using DMSO/cosolvent systems (≤1% v/v). Validate cytotoxicity against HEK-293 cells to exclude false positives.
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) with AMBER. Compare docking scores (Glide SP/XP) with MIC values from broth microdilution assays .
- Data Table : Antimicrobial Activity vs. Docking Scores
| Derivative | MIC (µg/mL) | Glide XP Score | Notes |
|---|---|---|---|
| R = -CH | 2.5 | −9.8 | High membrane permeability |
| R = -CF | 12.0 | −7.2 | Steric hindrance at binding site |
Q. How can the thioamide group in this compound be modified to enhance antimicrobial efficacy while maintaining stability?
- Methodology :
- Bioisosteric Replacement : Substitute -C(=S)NH with 1,2,4-triazole-3-thiols. Synthesize via cyclocondensation of thiosemicarbazides (hydrazine + CS) under microwave irradiation (100°C, 20 min) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolytic stability via HPLC (C18 column, 0.1% TFA/ACN gradient).
- Key Insight : Triazole-thiol derivatives show 3–5× lower MIC values against Gram-positive bacteria but require pH >6 for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
